molecular formula C16H19N3O2S B11239461 2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one

2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one

Cat. No.: B11239461
M. Wt: 317.4 g/mol
InChI Key: VVBZBGQMEHOBGW-UHFFFAOYSA-N
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Description

2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a quinazoline core, a hydroxy group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The quinazoline core can be reduced under specific conditions.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of quinones, while nucleophilic substitution can introduce various functional groups into the piperidine moiety.

Scientific Research Applications

2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with enzymes and receptors, modulating their activity. The hydroxy group and piperidine moiety contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinazoline: Shares the quinazoline core but lacks the piperidine moiety.

    2-Hydroxyquinoline: Similar structure but with a quinoline core instead of quinazoline.

    4-Hydroxy-2-quinolone: Another related compound with a quinolone core.

Uniqueness

2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to the combination of its quinazoline core, hydroxy group, and piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3H-quinazolin-4-one

InChI

InChI=1S/C16H19N3O2S/c1-11-6-8-19(9-7-11)14(20)10-22-16-17-13-5-3-2-4-12(13)15(21)18-16/h2-5,11H,6-10H2,1H3,(H,17,18,21)

InChI Key

VVBZBGQMEHOBGW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2

solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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